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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of
ARTC1 substrates in skeletal muscle. It is designed to serve as a core resource for
researchers, scientists, and professionals involved in drug development who are interested in
the roles of mono-ADP-ribosylation in muscle physiology and disease. This document
summarizes key findings on ARTC1 targets, presents quantitative data in a structured format,
details the experimental methodologies for substrate identification, and visualizes the
associated biological pathways and workflows.

Introduction to ARTC1 in Skeletal Muscle

ARTC1 is a glycosylphosphatidylinositol (GPI)-anchored ecto-enzyme that catalyzes the mono-
ADP-ribosylation of arginine residues on target proteins.[1] Its expression is highly restricted,
with skeletal muscle and cardiac tissue being the primary sites.[1] This tissue specificity
suggests a specialized role for ARTC1 in muscle function. The enzyme utilizes extracellular
nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer an ADP-ribose moiety to
acceptor proteins, a post-translational modification that can alter protein function, localization,
and interaction with other molecules.[1][2]

Recent proteomic studies have revealed that ARTC1 is the major source of arginine-specific
ADP-ribosylation in skeletal muscle.[3] Its substrates are predominantly cell surface and
extracellular matrix (ECM) proteins, implicating ARTC1 in the regulation of cell-cell and cell-
matrix interactions, signal transduction, and transmembrane transport.[1]
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Quantitative Analysis of ARTC1 Substrates

A seminal study by Leutert et al. (2018) provided the most extensive identification of ARTC1-
dependent ADP-ribosylation in skeletal muscle and C2C12 myotubes to date.[1] Using a mass
spectrometry-based workflow, they compared the ADP-ribosylome of wild-type mice with that of
newly generated ARTC1 knockout mice, allowing for the specific identification of ARTC1
substrates.[1] The following tables summarize the key ARTC1 substrates identified in murine
skeletal muscle and differentiated C2C12 myotubes, based on the data from this study. The
data is qualitative, indicating the presence or absence of the modification in wild-type versus
ARTC1 knockout models.

Table 1: Key ARTC1 Substrates Identified in Murine Skeletal Muscle
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Protein Name

Gene Symbol

Cellular
Localization

Putative Function
in Skeletal Muscle

Integrin alpha-7

ITGA7

Cell membrane

Major laminin
receptor, crucial for
myoblast adhesion,
migration, and
maintenance of

myofiber integrity.[3]

Dystroglycan

DAG1

Cell membrane

Links the actin
cytoskeleton to the
extracellular matrix,
essential for

sarcolemmal stability.

Laminin subunit

alpha-2

LAMA2

Extracellular matrix

Major component of
the basal lamina,
critical for muscle fiber
stability and

regeneration.[4]

Collagen alpha-1(VI)
chain

COL6A1

Extracellular matrix

Forms microfibrillar
networks in the
endomysium,
important for muscle
tissue organization

and integrity.

Hemopexin

HPX

Extracellular (plasma)

Heme-binding protein,
potentially involved in
managing heme-
induced oxidative

stress in muscle.[1]

Basement membrane-

HSPG2 (Perlecan)

Extracellular matrix

Structural component

specific heparan (Basement of basement

sulfate proteoglycan membrane) membranes, involved
core protein in cell adhesion and
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growth factor

signaling.

Extracellular matrix

Connects laminin and
collagen networks in

the basement

Nidogen-1 NID1 (Basement
membrane,
membrane) o )
contributing to its
structural integrity.
Small leucine-rich
proteoglycan involved
Biglycan BGN Extracellular matrix in collagen fibril

assembly and muscle

regeneration.

Table 2: Key ARTC1 Substrates Identified in Differentiated C2C12 Myotubes
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. Cellular Putative Function
Protein Name Gene Symbol o .
Localization in Skeletal Muscle
) Myoblast fusion and
Integrin alpha-7 ITGA7 Cell membrane ) o
differentiation.[3]
Formation and
maintenance of the
Dystroglycan DAG1 Cell membrane

neuromuscular

junction.

- . Substrate for myotube
Laminin subunit ) )
LAMA2 Extracellular matrix adhesion and
alpha-2 _ o
differentiation.[4]

Major structural
Collagen alpha-1(1)

hai COL1A1 Extracellular matrix component of the
chain
endomysium.
Involved in myoblast
Fibronectin FN1 Extracellular matrix adhesion, migration,

and fusion.

) Mediates cell-cell
Neural cell adhesion ) ] )
NCAM1 Cell membrane interactions during
molecule 1 ]
myogenesis.

Experimental Protocols for ARTC1 Substrate
Identification

The identification of ARTC1 substrates in skeletal muscle has been primarily achieved through
a combination of genetic mouse models, cell culture, and advanced mass spectrometry
techniques. The following sections detail the key experimental protocols adapted from the
foundational work in this area.[1]

Generation of ARTC1 Knockout Mice

To specifically identify ARTC1-dependent ADP-ribosylation, ARTC1 knockout (KO) mice are
essential.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.biorxiv.org/content/10.1101/2023.02.06.527366v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8421852/
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30110646/
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/product/b1575332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» CRISPR/Cas9-mediated Gene Targeting:

o Design two single-guide RNAs (sgRNAs) targeting the initial coding exons of the Artcl
gene (e.g., Exon 2 and Exon 3).[3]

o Co-microinject the sgRNAs and Cas9 mRNA into zygotes from a suitable mouse strain
(e.g., C57BL/6).[3]

o Implant the injected zygotes into pseudopregnant foster mothers.[3]

o Genotype the offspring using PCR and Sanger sequencing to identify founder mice with
the desired deletion.

o Establish a breeding colony of ARTC1 KO mice and wild-type (WT) littermates for
comparative analysis.

Proteomic Analysis of ADP-Ribosylated Proteins

This workflow is designed to enrich and identify ADP-ribosylated peptides from tissue and cell
lysates.

e Sample Preparation:

[¢]

Harvest skeletal muscle tissue from WT and ARTC1 KO mice or C2C12 myotubes.

[e]

Lyse the cells or tissues in a denaturing buffer (e.g., 6 M guanidine-HCI or urea)
supplemented with PARP and PARG inhibitors to prevent artificial ADP-ribosylation and
degradation of existing modifications.[2]

[¢]

Homogenize the tissue and clarify the lysate by centrifugation.

[¢]

Determine protein concentration using a standard protein assay.
» Protein Digestion:

o Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with
iodoacetamide (I1AA).
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o Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such
as trypsin.

e Enrichment of ADP-Ribosylated Peptides:

o

Utilize the Af1521 macrodomain, which specifically binds to ADP-ribose, for enrichment.[2]

[e]

Couple the purified Af1521 macrodomain to beads (e.g., NHS-activated Sepharose).

o

Incubate the digested peptide mixture with the Af1521-coupled beads to capture ADP-
ribosylated peptides.

o

Wash the beads extensively to remove non-specifically bound peptides.

[¢]

Elute the enriched ADP-ribosylated peptides.
e Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

o Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap Q
Exactive HF).[5]

o Separate peptides using a reverse-phase C18 column with a suitable gradient of
acetonitrile in 0.1% formic acid.[5]

o Operate the mass spectrometer in data-dependent acquisition mode.

o Acquire full MS scans followed by higher-energy collisional dissociation (HCD)
fragmentation of the most abundant precursor ions.[5]

e Data Analysis:

o Search the acquired MS/MS spectra against a relevant protein database (e.g., Mus
musculus UniProt database) using a search engine like MaxQuant or Sequest.

o Specify ADP-ribosylation on arginine as a variable modification.

o Compare the identified ADP-ribosylated proteins and peptides between WT and ARTC1
KO samples to identify ARTC1-specific substrates.
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Validation of ARTC1 Substrates

Biochemical assays are used to validate the direct modification of identified substrates by
ARTC1.

 In Vitro ADP-Ribosylation Assay:
o Purify recombinant ARTC1 and the putative substrate protein (e.g., Hemopexin).
o Incubate the substrate protein with recombinant ARTC1 in the presence of NAD+.

o Analyze the reaction mixture by Western blotting using an anti-pan-ADP-ribose binding
reagent to detect the modification.

o Alternatively, use NAD+ labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag
for detection.

Signaling Pathways and Logical Relationships

The identified ARTC1 substrates are key components of pathways that are critical for skeletal
muscle structure and function. The following diagrams, generated using the DOT language for
Graphviz, illustrate these relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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